3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Medicinal Chemistry Scaffold Design LSD1 Inhibition

3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034279-53-1) is a synthetic small molecule with the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g/mol. The compound belongs to a class of pyridazine-pyrrolidine carboxamide derivatives that have been investigated in the patent literature as lysine-specific demethylase 1 (LSD1) inhibitors, with structurally related analogs demonstrating LSD1 inhibitory IC₅₀ values in the sub-micromolar range in biochemical assays.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034279-53-1
Cat. No. B2460575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
CAS2034279-53-1
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)16(21)20-8-6-14(11-20)22-15-5-2-7-18-19-15/h1-5,7,9,14H,6,8,11H2
InChIKeySFGWKJKCRGXCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034279-53-1): Compound-Specific Procurement & Selection Evidence


3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034279-53-1) is a synthetic small molecule with the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g/mol . The compound belongs to a class of pyridazine-pyrrolidine carboxamide derivatives that have been investigated in the patent literature as lysine-specific demethylase 1 (LSD1) inhibitors, with structurally related analogs demonstrating LSD1 inhibitory IC₅₀ values in the sub-micromolar range in biochemical assays [1]. This compound is currently available through specialized chemical suppliers for research purposes and is not approved for therapeutic or veterinary use .

Why Generic Substitution of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile Is Not Supported by Current Evidence


Based on the currently available evidence, there is insufficient quantitative data to establish that this specific compound possesses differentiated activity, selectivity, or physicochemical properties that would preclude generic substitution by a close structural analog. The compound has not been the subject of any identified published head-to-head comparative study against a named comparator. The patent literature establishes that a family of pyridazine-pyrrolidine derivatives can achieve LSD1 IC₅₀ values ranging from <100 nM to >100 µM depending on precise substitution pattern [1]; however, the IC₅₀ of this exact compound has not been reported. Procurement decisions must therefore be based on the compound's exact structural identity and the need for this specific scaffold, rather than on demonstrated superiority over alternatives [1].

Quantitative Evidence Guide: 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile vs. Structural Analogs


Structural Identity: Regioisomeric Benzonitrile Substitution (3-CN vs. 4-CN) Defines Molecular Recognition

The target compound bears a 3-cyanobenzoyl substituent on the pyrrolidine nitrogen. Its closest cataloged analog, 4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034434-26-7), differs solely in the position of the nitrile group on the benzoyl ring (meta vs. para) . In LSD1 inhibitor patent families, the position and electronic character of substituents on the benzoyl ring are known to modulate potency; for example, related 4-(pyrrolidin-3-yl)benzonitrile analogs with varied substitution patterns exhibited Kd values ranging from 22 nM to >10 µM against LSD1 [1]. The regioisomeric difference is expected to alter the vector of the nitrile dipole and hydrogen-bond-accepting capacity at the target binding site, but no direct comparative potency data for these two specific compounds are available.

Medicinal Chemistry Scaffold Design LSD1 Inhibition Structure-Activity Relationship

Pyrrolidine vs. Piperidine Core: Ring Size Constrains Conformational Flexibility and Pharmacophore Presentation

The target compound contains a pyrrolidine (5-membered) ring as its central scaffold. A closely related analog, 3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034576-07-1), features a piperidine (6-membered) ring . In the LSD1 inhibitor patent families from Takeda, both pyrrolidine and piperidine scaffolds are claimed, but with distinct potency profiles. For example, compounds with a pyrrolidine core in the patent series demonstrated LSD1 IC₅₀ values as low as <100 nM, while analogous piperidine-containing compounds often showed reduced activity [1]. The pyrrolidine ring imposes a smaller dihedral angle range and restricts pseudorotation, which can pre-organize the pyridazin-3-yloxy and carbonyl vectors for optimal target engagement. No direct pairwise comparison of these two specific benzonitrile derivatives has been published.

Conformational Analysis Medicinal Chemistry Kinase Inhibitor Design LSD1

Carbonyl vs. Sulfonyl Linker: Impact on Metabolic Stability and hERG Liability Profile

The target compound employs a carbonyl (amide) linker between the pyrrolidine nitrogen and the benzonitrile aromatic ring. An alternative series uses a sulfonyl linker, exemplified by 4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034481-64-4) . In the LSD1 inhibitor development literature, the choice between carbonyl and sulfonyl linkers affects both metabolic stability and off-target ion channel (hERG) activity. For instance, the related LSD1 inhibitor GSK-690 and its scaffold-hops demonstrated that amide-linked analogs retained LSD1 potency while showing improved hERG selectivity profiles compared to sulfonamide-containing comparators; compound 21g (carbonyl-linked) showed a Kd of 22 nM for LSD1 with no hERG activity detectable at relevant concentrations [1]. The specific hERG and metabolic profile of the target compound has not been published.

Drug Metabolism hERG Safety LSD1 Selectivity Pharmacokinetics

Predicted Physicochemical Property Differentiation: cLogP, TPSA, and Ligand Efficiency Indices

Computationally predicted properties differentiate the target compound from its closest analogs. The target compound has a calculated cLogP of approximately 0.94 and a topological polar surface area (TPSA) of 88.32 Ų [1]. By comparison, the piperidine analog (CAS 2034576-07-1) has a higher predicted cLogP (~1.2) due to the additional methylene group, and the sulfonyl-linked analog has a higher TPSA (~104 Ų) due to the sulfonamide group . For LSD1 inhibitors, a balanced cLogP in the 0.5–1.5 range has been associated with favorable cell permeability while maintaining aqueous solubility [2]. The target compound's predicted position in the cLogP/TPSA space makes it a candidate for further optimization where CNS penetration or cellular activity is desired, though no experimental permeability or solubility data are available for this exact entity.

Physicochemical Properties Drug-likeness Ligand Efficiency Computational Chemistry

LSD1 Selectivity Over MAO-A/MAO-B: Class-Level Benchmark for FAD-Dependent Amine Oxidase Selectivity

LSD1 (KDM1A) is a FAD-dependent amine oxidase homologous to MAO-A and MAO-B. Off-target MAO inhibition is a critical liability for LSD1 inhibitors. In the Takeda patent series, structurally related pyridazine-pyrrolidine compounds demonstrated high selectivity for LSD1 over MAO-B, with representative compounds showing LSD1 IC₅₀ values of ~100 nM and MAO-B IC₅₀ values >100 µM (selectivity ratio >1000-fold) [1]. Compound 21g, a 4-(pyrrolidin-3-yl)benzonitrile derivative, showed no activity against MAO-A or MAO-B at relevant concentrations while maintaining LSD1 Kd = 22 nM [2]. The selectivity profile of the target compound has not been explicitly determined, but the class-level precedent suggests that the pyridazin-3-yloxy pyrrolidine scaffold is compatible with high MAO selectivity.

Selectivity MAO Inhibition LSD1 Off-Target Screening

Cellular Target Engagement Biomarker: Class-Level CD86 Upregulation in THP-1 AML Cells

A functional cellular readout for LSD1 inhibition is increased surface expression of CD86 in THP-1 acute myeloid leukemia cells. The 4-(pyrrolidin-3-yl)benzonitrile derivative 21g (Kd = 22 nM; biochemical IC₅₀ = 57 nM) was shown to increase CD86 expression in THP-1 cells [1]. The Takeda patent family further demonstrates that multiple pyridazine-pyrrolidine scaffolds induce CD86 upregulation, confirming on-target cellular activity [2]. The target compound, bearing the same pyrrolidine-pyridazine core but with a 3-cyanobenzoyl substituent, is predicted to engage LSD1 based on scaffold similarity; however, no cellular CD86 data exist for this specific compound. Direct measurement of CD86 upregulation in THP-1 cells would be required to confirm cellular target engagement.

Cellular Pharmacodynamics CD86 Biomarker Acute Myeloid Leukemia LSD1

Recommended Application Scenarios for 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile Based on Available Evidence


LSD1-Focused Structure-Activity Relationship (SAR) Exploration Requiring Meta-Substituted Benzonitrile Scaffolds

This compound is most appropriately deployed as a SAR probe in LSD1 inhibitor programs that require systematic exploration of regioisomeric benzonitrile substitution. The 3-cyanobenzoyl group represents a distinct electronic and steric configuration relative to the more commonly reported 4-cyano analogs [1]. Researchers seeking to map the LSD1 binding pocket tolerance for meta-substituted aryl amides will find this compound fills a specific gap in commercially available screening sets [2].

Conformational Analysis and Scaffold-Hopping Studies Comparing Pyrrolidine vs. Piperidine Linker Geometries

The pyrrolidine core of the target compound constrains the dihedral angle between the pyridazin-3-yloxy group and the carbonyl-benzonitrile moiety. This compound can serve as a reference point for conformational SAR studies alongside its piperidine analog (CAS 2034576-07-1), enabling assessment of how ring size affects LSD1 active-site complementarity [1]. The predicted cLogP/TPSA profile supports its inclusion in permeability-focused screening cascades [2].

Selectivity Profiling of FAD-Dependent Amine Oxidases with Pyridazine-Containing Chemotypes

Based on class-level precedent, compounds bearing the pyridazin-3-yloxy pyrrolidine scaffold can achieve >1000-fold selectivity for LSD1 over MAO-B [1]. This compound can be used in selectivity panels (LSD1, MAO-A, MAO-B) to establish the selectivity profile of the 3-cyanobenzoyl congener and to determine whether the meta-nitrile substitution maintains or compromises the selectivity window observed for other family members [2].

Custom Synthesis Starting Point for Deuterated or Fluorescent Probe Development

The benzonitrile group provides a synthetic handle for further derivatization, including nitrile-to-tetrazole bioisostere replacement or conversion to fluorescent probes [1]. Procurement of the parent compound enables in-house medicinal chemistry teams to generate analogs for chemical biology applications, including target engagement assays and cellular imaging, without reliance on commercial custom synthesis timelines [1].

Quote Request

Request a Quote for 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.